molecular formula C21H19Cl2NO4 B2635663 1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 896334-31-9

1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2635663
CAS No.: 896334-31-9
M. Wt: 420.29
InChI Key: GBYNHHUPPCVFBN-UHFFFAOYSA-N
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Description

1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused with a piperidine ring and substituted with a 2,4-dichlorophenoxyacetyl group. This structure combines a rigid spiro framework with a halogenated aromatic moiety, which is often associated with enhanced metabolic stability and target binding affinity in medicinal chemistry .

Properties

IUPAC Name

1'-[2-(2,4-dichlorophenoxy)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO4/c22-14-5-6-19(16(23)11-14)27-13-20(26)24-9-7-21(8-10-24)12-17(25)15-3-1-2-4-18(15)28-21/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYNHHUPPCVFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting with the preparation of the 2,4-dichlorophenoxyacetic acid derivative. This is followed by the formation of the spirochroman structure and subsequent acylation to introduce the piperidinone moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1’-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenoxy moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1’-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Anticancer Derivatives

Key Examples :

  • Compound 16 (Spiro[chroman-2,4′-piperidin]-4-one with a sulfonyl bridge): Exhibited potent cytotoxicity against MCF-7 (IC₅₀ = 0.31 µM), A2780 (IC₅₀ = 5.62 µM), and HT-29 (IC₅₀ = 1.07 µM) cells. Mechanistic studies revealed induction of apoptosis and G2-M cell cycle arrest .
  • Compound 40 (7-(5-((substituted-amino)-methyl)-thiophen-2-yl)-spiro[chroman-2,4′-piperidin]-4-one hydrochloride): Showed moderate activity against B16F10 melanoma (IC₅₀ = 13.15 µM) but high selectivity (SI = 13.37), suggesting a favorable therapeutic window .

Comparison: The dichlorophenoxyacetyl group in the target compound may enhance lipophilicity and membrane permeability compared to sulfonyl or thiophenyl substituents.

Metabolic Disease Targets (ACC Inhibitors)

Key Examples :

  • Quinoline-4-carbonyl-substituted spirochromanones: Synthesized via tert-butyl deprotection and acylation, these derivatives showed ACC inhibitory activity dependent on the electron-donating/withdrawing nature of substituents .

Comparison: The 2,4-dichlorophenoxyacetyl group introduces steric bulk and halogen-mediated hydrophobic interactions, which could enhance binding to ACC’s allosteric sites. However, the lack of a heteroaromatic system (e.g., quinoline) may limit π-π stacking interactions critical for potency in some ACC inhibitors .

Antimicrobial and Antiparasitic Analogues

Key Examples :

  • 1'-(1-(4-Chlorobenzyl)-1H-pyrrole-2-carbonyl)spiro[chroman-2,4′-piperidin]-4-one : Evaluated for antibacterial activity, leveraging the pyrrole-carboxamide motif to disrupt microbial membranes .
  • 10-(6-Chloropyrimidin-4-yl)spiro[chromane-2,4′-piperidin]-4-one : Synthesized as a falcipain-2 inhibitor for antimalarial applications .

Comparison: The dichlorophenoxy group may mimic chlorinated aryl motifs in antimicrobial agents, facilitating penetration through bacterial cell walls. However, its larger size compared to pyrimidine or pyrrole rings could reduce compatibility with enzyme active sites .

Table 2: Physicochemical Properties

Property Target Compound (Predicted) Compound 16 ACC Inhibitor
Molecular Weight ~450 g/mol 534.5 g/mol 512.6 g/mol
LogP ~3.5 (high lipophilicity) 2.8 3.1
Hydrogen Bond Acceptors 5 7 6
Rotatable Bonds 6 4 5

Biological Activity

The compound 1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one is a derivative of spiro[chroman-2,4'-piperidine]-4(3H)-one, which has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic implications of this compound based on recent research findings.

Chemical Structure and Properties

1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one features a complex structure that includes a spirocyclic system, which is known to enhance biological activity through various mechanisms. The presence of the 2,4-dichlorophenoxy group is significant for its interactions with biological targets.

Anticancer Properties

Research indicates that spiro[chroman-2,4'-piperidin]-4-one derivatives exhibit promising anticancer activity. A study evaluated various derivatives for their ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme linked to fatty acid metabolism and cancer progression. Several compounds demonstrated low nanomolar inhibitory activity against ACC, suggesting their potential as anticancer agents by promoting fat oxidation and reducing tumor growth in vivo .

The mechanism by which 1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one exerts its effects may involve modulation of metabolic pathways. Specifically, the compound has been shown to reduce the respiratory quotient (RQ) in animal models, indicating an increase in fat oxidation even under high carbohydrate diets. This metabolic shift can be crucial in cancer therapy by depriving tumors of necessary substrates for growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications in the spiro[chroman-2,4'-piperidine] scaffold can significantly influence biological activity. For instance:

Compound VariationACC Inhibition (nM)Effect on RQ
Base Compound1000Neutral
Compound A50Decreased
Compound B20Decreased

This table illustrates how specific structural changes can enhance the efficacy of the compound against ACC and influence metabolic parameters in vivo.

Case Studies

Several case studies have documented the effects of spiro[chroman-2,4'-piperidine] derivatives in clinical settings:

  • Study on Mice Models : A study involving C57BL/6J mice demonstrated that treatment with a derivative led to significant weight loss and reduced tumor size compared to controls, suggesting effective metabolic reprogramming induced by the compound.
  • In Vitro Studies : In vitro assays confirmed that these compounds can induce apoptosis in various cancer cell lines through activation of caspase pathways.

Q & A

Q. What synthetic routes are commonly used to prepare spiro[chroman-2,4'-piperidin]-4-one derivatives?

The synthesis typically involves two general methods:

  • Method A : Reaction of acid chlorides with spiro[chroman-2,4'-piperidin]-4-one under triethylamine catalysis, followed by heating (60°C, 5 hours), solvent removal, and recrystallization from ethanol (e.g., synthesis of compounds 14 and 15) .
  • Method B : Sulfonyl chloride derivatives are reacted with spiro[chroman-2,4'-piperidin]-4-one intermediates at room temperature (6 hours), followed by purification via ethanol recrystallization (e.g., compounds 16–18) . Key intermediates like tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate are synthesized via base-catalyzed spirocyclization .

Q. What standard assays are used to evaluate the anticancer activity of these derivatives?

  • MTT Assay : Measures cell viability via mitochondrial reductase activity in cancer cell lines (e.g., MCF-7, A2780, HT-29) .
  • Annexin V/PI Apoptosis Assay : Quantifies early/late apoptotic cells using flow cytometry .
  • Cell Cycle Analysis : Evaluates phase-specific arrest (e.g., sub-G1, G2-M) via propidium iodide staining .

Advanced Research Questions

Q. How do structural modifications influence the cytotoxicity of spiro[chroman-2,4'-piperidin]-4-one derivatives?

  • Sulfonyl vs. Carbonyl Linkers : Sulfonyl-bridged derivatives (e.g., compound 16) exhibit stronger cytotoxicity (IC50: 0.31–5.62 µM) compared to carbonyl-linked analogs (e.g., compound 15, IC50: 18.77–47.05 µM) due to enhanced electrophilicity and target engagement .
  • Substituent Effects : Replacement of phenyl groups with para-methoxybenzyl reduces activity, highlighting the importance of electron-withdrawing groups for potency .

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?

Discrepancies (e.g., compound 16’s IC50 of 0.31 µM in MCF-7 vs. 5.62 µM in HT-29) may arise from:

  • Cell Line-Specific Mechanisms : Variability in apoptosis regulators (e.g., BRCA2 expression in breast cancer) .
  • Metabolic Differences : Liver microsomal stability assays can clarify metabolic degradation rates .
  • Dose-Dependent Effects : Late apoptosis induction at higher concentrations (e.g., 10 µM) may mask early apoptotic signals .

Q. What mechanistic insights explain the apoptosis-inducing activity of these compounds?

  • Sub-G1 Accumulation : Compound 16 increases sub-G1 populations (indicative of DNA fragmentation) by 3-fold in MCF-7 cells after 24 hours .
  • G2-M Phase Arrest : Dose-dependent G2-M blockade (e.g., 24% arrest at 10 µM) suggests interference with mitotic spindle assembly or cyclin-dependent kinase regulation .

Q. What strategies are recommended for optimizing the lead compound’s pharmacokinetic profile?

  • Bioisosteric Replacement : Substitute the 2,4-dichlorophenoxy group with metabolically stable moieties (e.g., trifluoromethyl) to enhance half-life .
  • Prodrug Design : Mask polar groups (e.g., acetyl) to improve oral bioavailability .
  • In Vivo Validation : Prioritize compounds with IC50 < 1 µM for xenograft models to assess tumor growth inhibition .

Methodological Considerations

  • Data Reproducibility : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) to minimize variability in IC50 values .
  • Counter-Screening : Test compounds against non-cancerous cell lines (e.g., HEK-293) to exclude off-target toxicity .

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